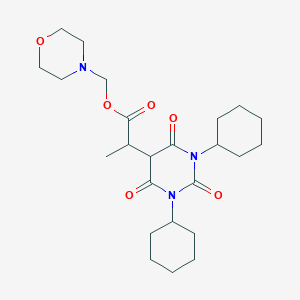
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, also known as MDP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MDP is a derivative of the well-known drug thalidomide and has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In
科学的研究の応用
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to have immunomodulatory properties, making it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer.
作用機序
The mechanism of action of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is not fully understood, but it is believed to involve the modulation of the immune system. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to activate the NOD2 receptor, which is involved in the recognition of bacterial peptidoglycans. This activation leads to the production of cytokines and chemokines, which are involved in the regulation of the immune response. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
生化学的および生理学的効果
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to increase the phagocytic activity of macrophages, which are involved in the clearance of pathogens and cellular debris. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cells and animals. However, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has not been extensively studied in vivo, so its effects in animals are not well-known.
将来の方向性
There are several future directions for the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. One direction is the further elucidation of its mechanism of action. Understanding how Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate modulates the immune system could lead to the development of more effective treatments for inflammatory and autoimmune diseases. Another direction is the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in animal models. Understanding the effects of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in vivo could lead to the development of more effective cancer treatments. Additionally, the synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate derivatives could lead to the development of more potent and selective compounds for scientific research.
合成法
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can be synthesized through a multi-step process that involves the reaction of thalidomide with various reagents. The first step involves the conversion of thalidomide to 5-hydroxythalidomide, which is then reacted with morpholine and formaldehyde to form the morpholin-4-ylmethyl derivative. The final step involves the reaction of the morpholin-4-ylmethyl derivative with 1,3-dicyclohexylurea to form Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. The synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a complex process that requires expertise in organic chemistry.
特性
CAS番号 |
129750-91-0 |
|---|---|
製品名 |
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
分子式 |
C24H37N3O6 |
分子量 |
463.6 g/mol |
IUPAC名 |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C24H37N3O6/c1-17(23(30)33-16-25-12-14-32-15-13-25)20-21(28)26(18-8-4-2-5-9-18)24(31)27(22(20)29)19-10-6-3-7-11-19/h17-20H,2-16H2,1H3 |
InChIキー |
YVHRNTICSJDWJI-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
正規SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
同義語 |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-y l)propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



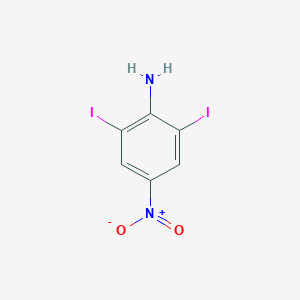
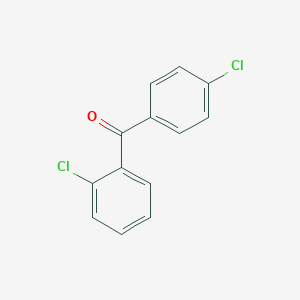
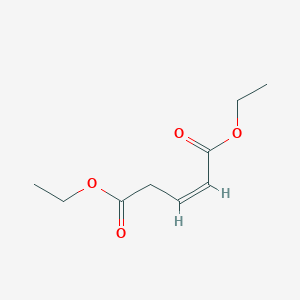
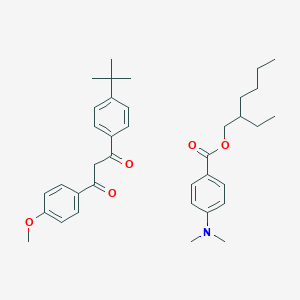
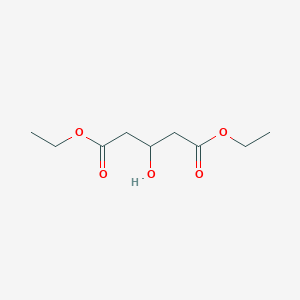
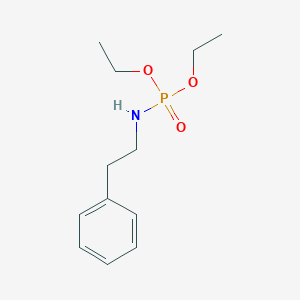
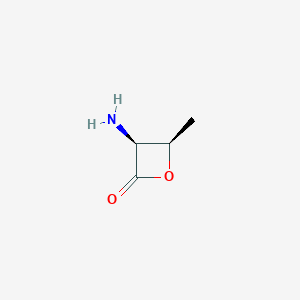
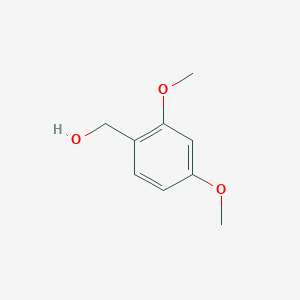
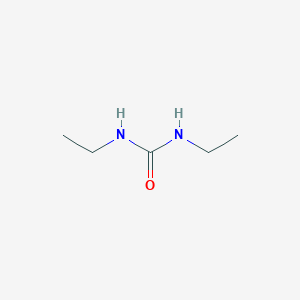
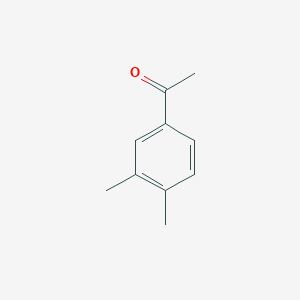
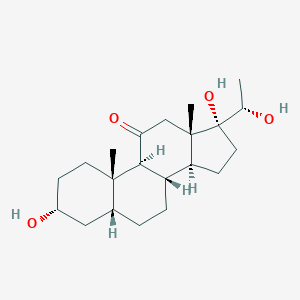
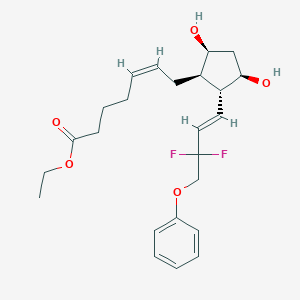
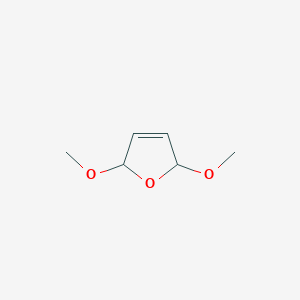
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)